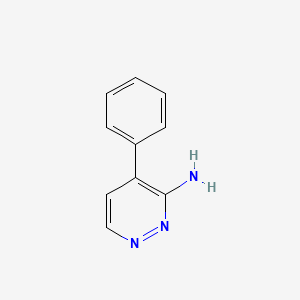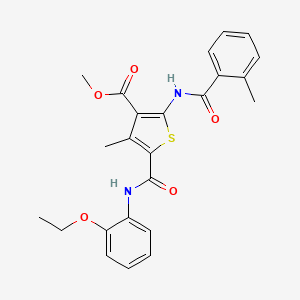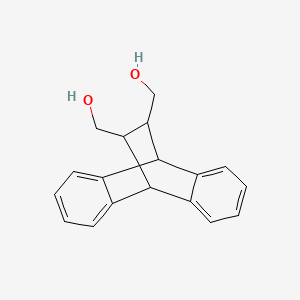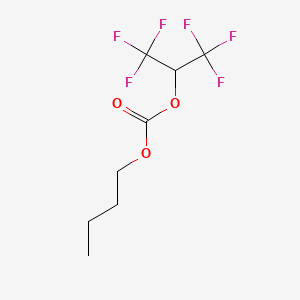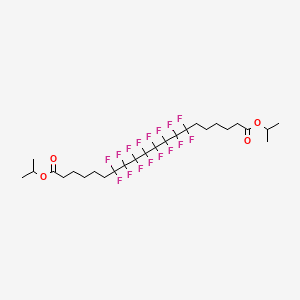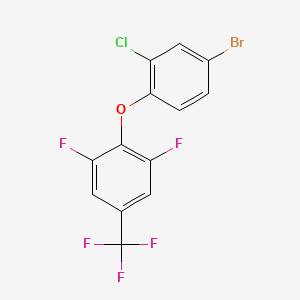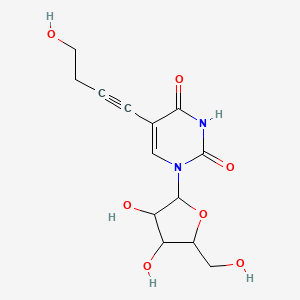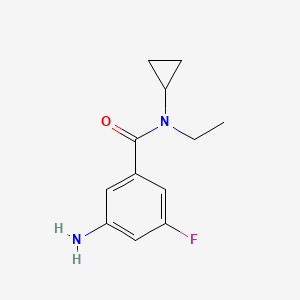![molecular formula C10H13BFNO2 B12078754 Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]- CAS No. 1876473-45-8](/img/structure/B12078754.png)
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom and a pyrrolidinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, typically involves the following steps:
Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the phenyl ring is replaced by the pyrrolidinyl group.
Industrial Production Methods
Industrial production of boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Phenols.
Reduction: Boranes, borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the compound binds to the active site of enzymes, thereby inhibiting their activity . The molecular targets and pathways involved include interactions with serine proteases and other enzymes that contain nucleophilic residues .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boronic acid, B-[2-fluoro-4-(1-pyrrolidinyl)phenyl]-, is unique due to the presence of both a fluorine atom and a pyrrolidinyl group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical reactions .
Properties
CAS No. |
1876473-45-8 |
|---|---|
Molecular Formula |
C10H13BFNO2 |
Molecular Weight |
209.03 g/mol |
IUPAC Name |
(2-fluoro-4-pyrrolidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BFNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7,14-15H,1-2,5-6H2 |
InChI Key |
XOUUZKGNIDWGKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCC2)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


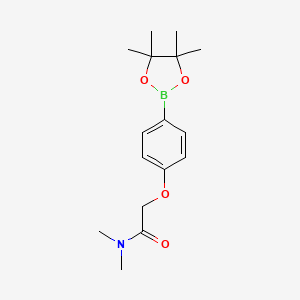
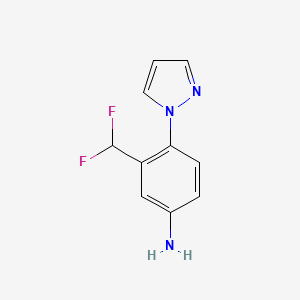
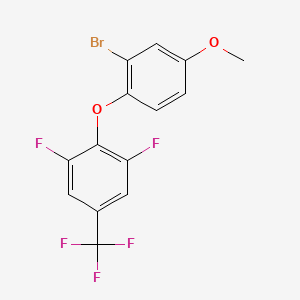
![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)
